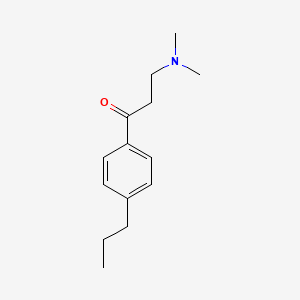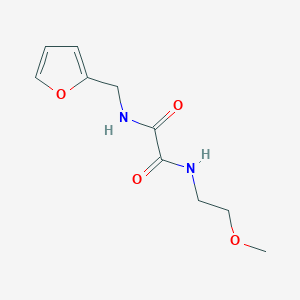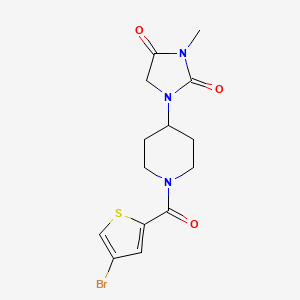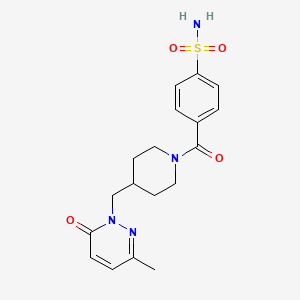
(5,5-Dimethylpyrrolidin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,5-Dimethylpyrrolidin-2-yl)methanamine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Biased Agonists for Serotonin 5-HT1A Receptors
(J. Sniecikowska et al., 2019) reported on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine designed as "biased agonists" for serotonin 5-HT1A receptors, demonstrating potential as antidepressants. These compounds preferentially activate ERK1/2 phosphorylation pathways, suggesting their promise for treating depression.
2. Palladium(II) and Platinum(II) Complexes for Anticancer Activity
New palladium and platinum complexes based on pyrrole Schiff bases, including derivatives of R-(pyridin-2-yl)methanamine, were characterized by (S. Mbugua et al., 2020). These complexes showed significant anticancer activity, suggesting their potential for cancer treatment.
3. Small Molecule Leads for Bone Disorder Treatments
(J. Pelletier et al., 2009) discovered a compound targeting the Wnt beta-catenin pathway for bone disorders. This compound, a derivative of (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, increased trabecular bone formation in rats, indicating its potential in treating bone-related conditions.
4. Novel 1,3-Dithiolane Compound for Potential Applications
(Zhai Zhi-we, 2014) synthesized a novel 1,3-Dithiolane Compound, including N,N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine. This compound's synthesis and characterization may lead to various applications in organic chemistry.
5. Schiff Bases for Anticonvulsant Activity
Novel Schiff bases of 3-aminomethyl pyridine, through condensation with aryl aldehydes/ketones, were synthesized and evaluated for anticonvulsant activity by (S. Pandey & R. Srivastava, 2011). Some compounds, including derivatives of N-(diphenyl-methylene) (pyridin-3-yl) methanamine, showed promising results in seizure protection.
6. Reaction Study of Dimethylpropanal and Methanamine
(L. Mascavage et al., 2006) studied the reaction of 2,2-dimethylpropanal and methanamine, forming E-imine products. This reaction, involving wall-associated water, might be analogous to biological transamination reactions.
7. Acylated Cinchona-Based Amines for Antitumor Activity
A series of acylated mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines were synthesized and evaluated for antitumor activity by (B. Károlyi et al., 2012). These compounds, including ferrocene derivatives, displayed cytotoxicity and cytostatic effects on various cancer cell lines.
8. Synthesis of Hexahydropyrimidine Derivatives
(Ahmad Abu-Obaid et al., 2014) synthesized novel 5,5-dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine derivatives. Hexahydropyrimidines are found in bioactive compounds, suggesting diverse potential applications.
Safety and Hazards
特性
IUPAC Name |
(5,5-dimethylpyrrolidin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(2)4-3-6(5-8)9-7/h6,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGULFGGZDHRED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3004042.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-phenyloxane-4-carboxamide](/img/structure/B3004043.png)

![1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B3004047.png)

![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B3004052.png)
![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004054.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3004055.png)
![N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3004059.png)


![[4-(2-Aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B3004062.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3004065.png)
